Cas no 204858-53-7 (PI(4,5)P2,DI C8)

PI(4,5)P2,DI C8 structure
Nome del prodotto:PI(4,5)P2,DI C8
PI(4,5)P2,DI C8 Proprietà chimiche e fisiche
Nomi e identificatori
-
- PI(4,5)P2,DI C8
- D-MYO-PHOSPHATIDYLINOSITOL 4,5-BISPHOSPHATE (PTDINS(4,5)P2) C8
- D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 4,5-bis(dihydrogen phosphate)
- PIP2[4',5'](8:0/8:0)
- L- alpha -Phosphatidyl-D-myo-inositol 4,5-diphosphate, dioctanoyl
- 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate)
- (2R)-3-{[(R)-hydroxy{[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-bis(phosphonooxy)cyclohexyl]oxy}phosphoryl]oxy}propane-1,2-diyl dioctanoate
- [(2r)-2-Octanoyloxy-3-[oxidanyl-[(1r,2r,3s,4r,5r,6s)-2,3,6-Tris(Oxidanyl)-4,5-Diphosphonooxy-Cyclohexyl]oxy-Phosphoryl]oxy-Propyl] Octanoate
- 204858-53-7
- L-ALPHA-PHOSPHATIDYL-D-MYO-INOSITOL 4,5-DIPHOSPHATE, DIOCTANOYL
- [(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxy-cyclohexoxy]phosphoryl]oxy-2-octanoyloxy-propyl] octanoate
- dioctanoyl l-alpha-phosphatidyl-d-myo-inositol 4,5-diphosphate
- PIP2 derivative
- Q27157611
- (2R)-3-[(hydroxy{[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-bis(phosphonooxy)cyclohexyl]oxy}phosphoryl)oxy]propane-1,2-diyl dioctanoate
- [(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate
- PD007487
- CHEBI:84241
-
- MDL: MFCD02259161
- Inchi: InChI=1S/C25H49O19P3/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36)/t17-,20-,21+,22+,23-,24-,25-/m1/s1
- Chiave InChI: XLNCEHRXXWQMPK-MJUMVPIBSA-N
- Sorrisi: CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC
Proprietà calcolate
- Massa esatta: 746.20809032g/mol
- Massa monoisotopica: 746.20809032g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 19
- Conta atomi pesanti: 47
- Conta legami ruotabili: 26
- Complessità: 1080
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 303Ų
- XLogP3: -0.6
Proprietà sperimentali
- Solubilità: H2O: soluble
PI(4,5)P2,DI C8 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00BCY8-1mg |
PI(4,5)P2,DI C8 |
204858-53-7 | ≥95% | 1mg |
$952.00 | 2023-12-19 | |
Fluorochem | M02266-500ug |
PI(4,5)P2,di C8 |
204858-53-7 | >99% | 500ug |
£195.00 | 2022-02-28 |
PI(4,5)P2,DI C8 Letteratura correlata
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
204858-53-7 (PI(4,5)P2,DI C8) Prodotti correlati
- 165689-81-6(D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3-(dihydrogenphosphate) (9CI))
- 1192548-07-4(1-Bromo-3-nitro-2-(trifluoromethyl)Benzene)
- 5263-93-4(3-(quinolin-8-yloxy)propan-1-ol)
- 2248323-69-3(4,4-Difluoro-2,3,3-trimethylbutan-1-ol)
- 2229087-53-8(tert-butyl N-{5-1-(hydroxymethyl)cyclopropylpyrimidin-2-yl}carbamate)
- 2171744-15-1(2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-2-yl}acetic acid)
- 1361476-56-3(2-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid)
- 392240-76-5(N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-4-chlorobenzamide)
- 2228698-48-2(3-hydroxy-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid)
- 1251583-85-3(N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
